molecular formula C10H9N3O8 B7822557 2,4-Dinitrophenyl-L-aspartic acid CAS No. 26289-22-5

2,4-Dinitrophenyl-L-aspartic acid

Cat. No.: B7822557
CAS No.: 26289-22-5
M. Wt: 299.19 g/mol
InChI Key: VPBRVQFBZHIBPS-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl-L-aspartic acid is a chemical compound characterized by its unique structure, which includes a dinitrophenyl group attached to the amino acid L-aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl-L-aspartic acid typically involves the reaction of L-aspartic acid with 2,4-dinitrochlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include additional steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrophenyl-L-aspartic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2,4-Dinitrophenyl-L-aspartic acid has several applications in scientific research:

  • Chemistry: It is used as a chiral resolution agent in the separation of enantiomers.

  • Biology: The compound can be employed in the study of enzyme-substrate interactions and protein binding.

  • Industry: It can be utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism by which 2,4-Dinitrophenyl-L-aspartic acid exerts its effects involves its interaction with specific molecular targets and pathways. The dinitrophenyl group can act as an electrophile, reacting with nucleophiles in biological systems. The L-aspartic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

2,4-Dinitrophenyl-L-aspartic acid is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:

  • 2,4-Dinitrophenyl-L-glutamic acid: Similar in structure but with a different amino acid backbone.

  • 2,4-Dinitrophenyl-L-alanine: Another derivative with a simpler amino acid structure.

  • 2,4-Dinitrophenyl-L-serine: Similar to L-aspartic acid but with a different side chain.

These compounds share the dinitrophenyl group but differ in their amino acid components, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-(2,4-dinitroanilino)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O8/c14-9(15)4-7(10(16)17)11-6-2-1-5(12(18)19)3-8(6)13(20)21/h1-3,7,11H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBRVQFBZHIBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26289-22-5, 7683-81-0
Record name 2,4-Dinitrophenyl-DL-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dinitrophenyl)-L-aspartic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-DINITROPHENYL-DL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJI96J4Q25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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